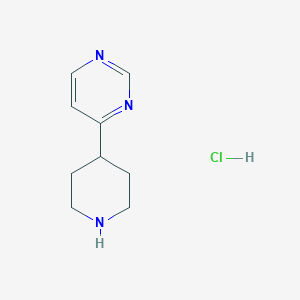4-(Piperidin-4-YL)pyrimidine hydrochloride
CAS No.:
Cat. No.: VC20387426
Molecular Formula: C9H14ClN3
Molecular Weight: 199.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H14ClN3 |
|---|---|
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | 4-piperidin-4-ylpyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C9H13N3.ClH/c1-4-10-5-2-8(1)9-3-6-11-7-12-9;/h3,6-8,10H,1-2,4-5H2;1H |
| Standard InChI Key | QQRSCEHCDLGYEH-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1C2=NC=NC=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
4-(Piperidin-4-yl)pyrimidine hydrochloride is a synthetic organic compound with the molecular formula C₉H₁₅Cl₂N₃ and a molar mass of 236.14 g/mol . It exists as a crystalline solid, typically stored at room temperature, and is classified as a pyrimidine derivative substituted with a piperidine group at the 4-position. The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications .
Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1185304-08-8 | |
| IUPAC Name | 4-(Piperidin-4-yl)pyrimidine hydrochloride | |
| Molecular Formula | C₉H₁₅Cl₂N₃ | |
| Molar Mass | 236.14 g/mol | |
| Storage Conditions | Room temperature |
| Hazard Class | Severity | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | H302 (Harmful) | Avoid ingestion; wash hands thoroughly |
| Skin Irritation | H315 (Warning) | Use protective gloves |
| Eye Irritation | H319 (Warning) | Wear goggles; flush eyes with water |
| Respiratory Irritation | H335 (Warning) | Use respiratory protection |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P301+P317: If swallowed: Seek medical advice.
-
P501: Dispose of contents/container to an approved waste disposal plant .
Applications and Research Significance
While direct biological activity data for 4-(piperidin-4-yl)pyrimidine hydrochloride is limited, its structural analogs highlight potential utility:
Pharmaceutical Intermediates
Pyrimidine-piperidine hybrids are pivotal in kinase inhibitor design. For example:
-
CCT128930 (a 4-benzylpiperidine derivative) inhibits PKB/Akt kinase, showing nanomolar potency and selectivity .
-
Modifications to the piperidine scaffold (e.g., carboxamide linkers) improve oral bioavailability and metabolic stability .
Synthetic Building Block
The compound serves as a precursor in synthesizing complex heterocycles, such as 1-piperidin-4-yl-imidazolopyridines, used in antiviral or anticancer drug development .
Comparative Analysis with Structural Isomers
4-(Piperidin-4-yl)pyrimidine hydrochloride differs from its positional isomer 2-(piperidin-4-yl)pyrimidine hydrochloride in both structure and properties:
Future Directions and Research Gaps
-
Biological Activity: Further studies are needed to evaluate kinase inhibition or antiviral properties of this compound.
-
Optimized Synthesis: Alternative routes to improve yield or reduce costs could enhance its utility as a synthetic intermediate.
-
Safety Data: Toxicity studies in vivo are required to assess long-term risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume